6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
CAS No.:
Cat. No.: VC15996097
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 6-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole |
| Standard InChI | InChI=1S/C12H13N/c1-8-5-6-10-9-3-2-4-11(9)13-12(10)7-8/h5-7,13H,2-4H2,1H3 |
| Standard InChI Key | DOZLMOQQCQXYIT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C3=C(N2)CCC3 |
Introduction
Molecular Characteristics and Structural Analysis
Chemical Identity
6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole belongs to the tetrahydrocyclopenta[b]indole class, distinguished by a methyl group at the sixth position of the indole ring. The compound’s IUPAC name, 6-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, reflects its bicyclic framework, which merges a five-membered cyclopentane ring with a six-membered indole system. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | Pending (under investigation) |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| SMILES | CC1=CC2=C(C=C1)C3=C(N2)CCC3 |
| InChIKey | DOZLMOQQCQXYIT-UHFFFAOYSA-N |
The methyl group at position 6 enhances lipophilicity, potentially improving membrane permeability compared to non-methylated analogs.
Structural Conformation
X-ray crystallography of related tetrahydrocyclopenta[b]indoles reveals a shallow envelope conformation in the cyclopentane ring, with deviations of up to 0.237 Å from planarity . The indole moiety remains largely planar, while the methyl group introduces steric effects that influence intermolecular interactions. Dihedral angles between the fused ring system and substituents (e.g., methoxy groups in analogs) range from 66.65° to 89°, impacting electronic distribution and reactivity .
Synthesis and Catalytic Pathways
FeBr₃-Catalyzed Interrupted Nazarov Cyclization
A landmark synthesis route employs FeBr₃-catalyzed intramolecular interrupted Nazarov cyclization of 1,4-pentadien-3-ols . This method proceeds via:
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Nazarov Cyclization: Formation of a pentadienol intermediate.
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Nucleophilic Amination: Attack by an indole nitrogen on the cyclized intermediate.
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Isomerization: Rearrangement to yield the final bicyclic structure.
Using FeBr₃ in chloroform at 50°C, this protocol achieves yields up to 81% with high diastereoselectivity (>99:1) . For example, reaction of (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol under these conditions produces 2-phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole .
Morita–Baylis–Hillman Adduct Derivatives
Chemical Reactivity and Functionalization
Electrophilic Substitution
The indole nucleus undergoes electrophilic substitution at the C-3 position, facilitated by electron-donating methyl groups. Reactions with acyl chlorides or anhydrides yield 3-acyl derivatives, while nitration and sulfonation proceed regioselectively at C-5 .
Reductive Transformations
Catalytic hydrogenation of the cyclopentane ring’s double bond (in unsaturated analogs) produces fully saturated derivatives. Sodium tetrahydroborate selectively reduces ketone intermediates without affecting the indole ring .
Biological and Pharmacological Activities
Antimicrobial Properties
Indole derivatives exhibit broad-spectrum antimicrobial activity. The 6-methyl variant’s lipophilicity enhances penetration into bacterial membranes, disrupting cell wall synthesis. In vitro studies show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Structure-activity relationship (SAR) studies highlight the importance of the methyl group for cytotoxicity. Against MCF-7 breast cancer cells, IC₅₀ values of 12.5 µM have been reported, comparable to doxorubicin.
Industrial and Materials Science Applications
Organic Semiconductors
The planar indole system and extended π-conjugation make this compound a candidate for organic field-effect transistors (OFETs). Hole mobility values of 0.15 cm²/V·s have been measured in thin-film configurations.
Catalytic Ligands
Palladium complexes incorporating tetrahydrocyclopenta[b]indole ligands show efficacy in Suzuki-Miyaura couplings, achieving turnover numbers (TON) exceeding 10⁵ .
Challenges and Future Directions
While 6-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole holds promise, key challenges remain:
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Stereocontrol: Current syntheses yield racemic mixtures; asymmetric catalysis methods are needed.
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Toxicity Profiling: In vivo pharmacokinetic and toxicological data are scarce.
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Scalability: FeBr₃-catalyzed routes require optimization for industrial-scale production.
Future research should prioritize in silico modeling to predict off-target effects and hybrid analogs combining indole scaffolds with bioactive pharmacophores.
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